molecular formula C8H12N2O4S B8586523 6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid CAS No. 63353-60-6

6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid

Cat. No. B8586523
CAS RN: 63353-60-6
M. Wt: 232.26 g/mol
InChI Key: PXAKYGVDSAQIRG-UHFFFAOYSA-N
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Description

6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid is a useful research compound. Its molecular formula is C8H12N2O4S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63353-60-6

Product Name

6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

6-amino-2-(aminomethyl)-3-methoxybenzenesulfonic acid

InChI

InChI=1S/C8H12N2O4S/c1-14-7-3-2-6(10)8(5(7)4-9)15(11,12)13/h2-3H,4,9-10H2,1H3,(H,11,12,13)

InChI Key

PXAKYGVDSAQIRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)S(=O)(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

If both radicals --N(R1)--X1 and --N(R2)--X2 in formula (1) are attached to the same component, e.g. the coupling component, as described above, it is also possible to use as diazo components those which do not contain an acylatable amino group in addition to the amino group to be diazotised. Examples of such diazo components are: aminobenzene, 1-amino-2-, -3- or -4-methylbenzene, 1-amino-2-, -3- or -4-methoxybenzene, 1-amino-2-, -3- or -4-chlorobenzene, 1-amino-2,5-dichlorobenzene, 1-amino-2,5-dimethylbenzene, 1-amino-3-methyl-6-methoxybenzene, 1-amino-2-methoxy-4-nitrobenzene, 1-aminobiphenyl, 1-aminobenzene-2-, -3- or -4-carboxylic acid, 2-aminodiphenyl ether, 1-aminobenzene-2-, -3- or -4-sulfonamide, 1-aminobenzene-2-, -3- or -4-sulfonic acid, 1-aminobenzene-2,4- and -2,5-disulfonic acid, 1-amino-4-methylbenzene-2-sulfonic acid, 1-amino-3-methylbenzene-6 -sulfonic acid, 1-amino-6-methylbenzene-3- or -4-sulfonic acid, 1-aminonaphthalene, 2-aminonaphthalene, 1-aminonaphthalene-2-, -4-, -5-, -6-, -7- or -8-sulfonic acid, 2-aminonaphthalene-1-, -3-, -4-, -5-, -6-, -7- or -8-sulfonic acid, 1-aminonaphthalene-3,6- or -5,7-disulfonic acid, 2-aminonaphthalene-1,5-, -1,7-, -3,6-, -5,7- 4,8- or -6,8-disulfonic acid, 1-aminonaphthalene-2,5,7-trisulfonic acid, 2-aminonaphthalene-1,5,7-, -3,6,8- or -4,6,8-trisulfonic acid, 4-aminobenzene-3,4'-disulfonic acid, 3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid or 3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-aminobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1-aminobenzene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
1-aminobenzene-2,4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
1-amino-6-methylbenzene-3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
1-aminonaphthalene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
8-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
2-aminonaphthalene-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
8-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
1-aminonaphthalene-3,6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
3- or -4-methylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
2-aminonaphthalene-1,5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
2-aminonaphthalene-1,5,7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
4-aminobenzene-3,4'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
3- or -4-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
3- or -4-chlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35

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